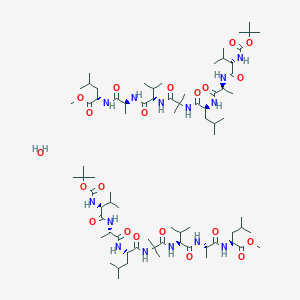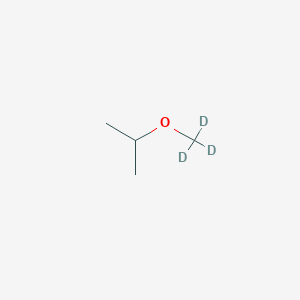
N-(Acetoxy)-N-butoxy-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Acetoxy)-N-butoxy-4-nitrobenzamide, also known as ABNO, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. ABNO has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology.
Mecanismo De Acción
N-(Acetoxy)-N-butoxy-4-nitrobenzamide acts as a nitric oxide donor, releasing nitric oxide in a controlled manner. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. N-(Acetoxy)-N-butoxy-4-nitrobenzamide releases nitric oxide in a slow and sustained manner, allowing for precise control over the concentration of nitric oxide in the system.
Efectos Bioquímicos Y Fisiológicos
N-(Acetoxy)-N-butoxy-4-nitrobenzamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N-(Acetoxy)-N-butoxy-4-nitrobenzamide can induce vasodilation, inhibit platelet aggregation, and reduce inflammation. N-(Acetoxy)-N-butoxy-4-nitrobenzamide has also been shown to protect against ischemia-reperfusion injury in various organs, including the heart, liver, and kidneys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(Acetoxy)-N-butoxy-4-nitrobenzamide in lab experiments is its ability to release nitric oxide in a controlled manner, allowing for precise control over the concentration of nitric oxide in the system. N-(Acetoxy)-N-butoxy-4-nitrobenzamide is also relatively stable and can be stored for extended periods, making it a convenient tool for researchers. However, N-(Acetoxy)-N-butoxy-4-nitrobenzamide has some limitations, including its potential toxicity and the need for specialized equipment to handle and administer the compound.
Direcciones Futuras
There are several potential future directions for research involving N-(Acetoxy)-N-butoxy-4-nitrobenzamide. One area of interest is the development of new drugs that target NOS and nitric oxide signaling pathways. N-(Acetoxy)-N-butoxy-4-nitrobenzamide could also be used to investigate the role of nitric oxide in various disease states, including cardiovascular disease, neurodegenerative diseases, and cancer. Additionally, further studies are needed to explore the potential toxicity of N-(Acetoxy)-N-butoxy-4-nitrobenzamide and to develop safer methods for handling and administering the compound.
Conclusion:
In conclusion, N-(Acetoxy)-N-butoxy-4-nitrobenzamide is a unique chemical compound that has gained significant attention in the scientific community due to its potential applications in scientific research. N-(Acetoxy)-N-butoxy-4-nitrobenzamide is synthesized through a multistep process, and it acts as a nitric oxide donor, releasing nitric oxide in a slow and sustained manner. N-(Acetoxy)-N-butoxy-4-nitrobenzamide has been extensively studied for its potential applications in various scientific research studies, including investigating the role of nitric oxide in biological systems and exploring the effects of nitric oxide on blood vessels. While N-(Acetoxy)-N-butoxy-4-nitrobenzamide has several advantages for lab experiments, it also has some limitations, including its potential toxicity. Nonetheless, N-(Acetoxy)-N-butoxy-4-nitrobenzamide holds great promise for future research in the fields of biochemistry and physiology.
Métodos De Síntesis
N-(Acetoxy)-N-butoxy-4-nitrobenzamide is synthesized through a multistep process involving the reaction of 4-nitrobenzoyl chloride with sodium butoxide in dry toluene to form N-butyl-4-nitrobenzamide. This intermediate is then reacted with acetic anhydride in the presence of a base to yield N-(Acetoxy)-N-butoxy-4-nitrobenzamide.
Aplicaciones Científicas De Investigación
N-(Acetoxy)-N-butoxy-4-nitrobenzamide has been used in various scientific research studies, including investigating the role of nitric oxide in biological systems, studying the mechanism of action of nitric oxide synthase (NOS), and exploring the effects of nitric oxide on blood vessels. N-(Acetoxy)-N-butoxy-4-nitrobenzamide is also used in the development of new drugs that target NOS and nitric oxide signaling pathways.
Propiedades
Número CAS |
131229-64-6 |
|---|---|
Nombre del producto |
N-(Acetoxy)-N-butoxy-4-nitrobenzamide |
Fórmula molecular |
C13H16N2O6 |
Peso molecular |
296.28 g/mol |
Nombre IUPAC |
[(2-butoxy-4-nitrobenzoyl)amino] acetate |
InChI |
InChI=1S/C13H16N2O6/c1-3-4-7-20-12-8-10(15(18)19)5-6-11(12)13(17)14-21-9(2)16/h5-6,8H,3-4,7H2,1-2H3,(H,14,17) |
Clave InChI |
QGBUSDMBUXEXLG-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)NOC(=O)C |
SMILES canónico |
CCCCOC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)NOC(=O)C |
Sinónimos |
N-(Acetoxy)-N-butoxy-4-nitrobenzamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid, methyl ester, stereoisomer (9CI)](/img/structure/B145449.png)








